molecular formula C23H14F3N3O B2584072 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-15-0

6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Numéro de catalogue: B2584072
Numéro CAS: 901005-15-0
Poids moléculaire: 405.38
Clé InChI: FJPLPDZRGWLLHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,8-Difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline family, a scaffold recognized for its diverse pharmacological potential. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the fields of oncology and immunology. Its molecular structure features a fused pyrazolo[4,3-c]quinoline core substituted with fluorine atoms at the 6 and 8 positions, a 4-fluorophenyl group at the N1 position, and a 3-methoxyphenyl group at the 3 position. Researchers value pyrazolo[4,3-c]quinoline derivatives for their potent bioactivities. Key areas of investigation include their role as anti-inflammatory agents through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . Structure-activity relationship (SAR) studies on this class of compounds have shown that substitutions on the phenyl rings can profoundly influence both potency and cytotoxicity . Furthermore, pyrazoloquinoline scaffolds are actively studied as potential anticancer agents, with some derivatives demonstrating significant cytotoxicity and acting as inhibitors of topoisomerase enzymes, which are critical targets in chemotherapy . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O/c1-30-17-4-2-3-13(9-17)21-19-12-27-22-18(10-15(25)11-20(22)26)23(19)29(28-21)16-7-5-14(24)6-8-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPLPDZRGWLLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Quinoline ring construction: The pyrazole intermediate can then undergo cyclization with an appropriate aromatic aldehyde or ketone.

    Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced analogs.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of pyrazolo derivatives, including 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, as antiviral agents. Research indicates that compounds with similar structures exhibit significant activity against a variety of viruses. For instance:

  • HIV-1 Inhibition : Certain pyrazole derivatives have shown the ability to reduce HIV-1 replication in infected cells. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo framework can enhance antiviral efficacy against resistant strains of HIV .
  • Broad-Spectrum Antiviral Effects : Other studies have demonstrated that pyrazole derivatives can inhibit viruses from multiple families, including influenza and vesicular stomatitis virus. The effectiveness of these compounds varies significantly based on structural modifications .

Protein Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific protein kinases crucial for cellular signaling pathways. Notably:

  • PfPK6 Inhibition : A related study focused on the compound's analogs and their interaction with Plasmodium falciparum Protein Kinase 6 (PfPK6), which is vital for malaria parasite survival. The presence of methoxy groups in the structure was found to significantly enhance the inhibitory potency against PfPK6, suggesting that similar compounds could be developed for therapeutic use in malaria treatment .

Cancer Therapeutics

The pyrazolo[4,3-c]quinoline scaffold has been explored for its anticancer properties:

  • Cellular Studies : Pyrazolo derivatives have been investigated as potential agents for targeting cancer cells due to their ability to interfere with cell proliferation and survival mechanisms. The incorporation of fluorine atoms in the structure appears to enhance biological activity and selectivity towards cancerous cells .

Fluorescent Probes

Due to their unique photophysical properties, pyrazolo derivatives are being studied as fluorescent probes:

  • Biomarkers for Cancer Cells : Compounds based on the pyrazolo structure have been utilized as lipid droplet biomarkers in HeLa (cancer) and L929 (normal) cells. Their fluorescence characteristics enable differentiation between cancerous and non-cancerous cells, providing a tool for visualizing cellular processes .

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the efficacy of compounds like 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline:

ModificationEffect on Potency
Removal of methoxy groupsSignificant drop in potency
Addition of fluorineEnhanced biological activity
Structural alterationsVaried effects on different viral strains

This table summarizes how specific modifications impact the biological activity of related compounds.

Mécanisme D'action

The mechanism of action of 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance binding affinity and selectivity. The compound may modulate specific signaling pathways, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Anti-Inflammatory Pyrazoloquinoline Derivatives

Key analogs include 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m), which exhibit potent inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 macrophages (IC50 values in the submicromolar range) . Compared to these amino-substituted derivatives, the target compound lacks a primary amino group but incorporates fluorine and methoxy groups. Fluorine substitutions at positions 6 and 8 may enhance metabolic stability and membrane permeability, while the 3-methoxyphenyl group could influence binding affinity to inflammatory targets like iNOS or COX-2 .

Table 1: Anti-Inflammatory Activity Comparison
Compound Substituents (Positions) IC50 (NO Inhibition) Key Features
Target Compound 6,8-F; 1-(4-FPh); 3-(3-MeOPh) Not reported High lipophilicity, dual F/OMe
2i 3-NH2; 4-(4-OHPhNH) ~0.5 μM Amino group enhances potency
2m 3-NH2; 4-(4-COOHPhNH) ~0.7 μM Carboxylic acid improves solubility

Gamma-Secretase Inhibitors

ELND006 and ELND007 are metabolically stable pyrazolo[4,3-c]quinolines with cyclopropyl and trifluoromethylsulfonyl groups. These compounds selectively inhibit amyloid-beta production over Notch signaling, critical for Alzheimer’s disease therapy . The target compound shares fluorine substitutions but lacks the sulfonyl and cyclopropyl moieties. The 3-methoxyphenyl group may reduce metabolic stability compared to ELND006/007 but could offer distinct selectivity profiles.

Table 2: Gamma-Secretase Inhibitor Comparison
Compound Substituents (Positions) Selectivity (Aβ/Notch) Metabolic Stability
Target Compound 6,8-F; 1-(4-FPh); 3-(3-MeOPh) Not tested Moderate (predicted)
ELND006 4-Cyclopropyl; 7,8-F; 5-SO2CF3Ph >100-fold High
ELND007 4-Cyclopropyl; 8-F; 5-SO2CF3Py >50-fold High

Anti-Infective Analogs

C350-0829 (3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline) is structurally similar but replaces the 3-methoxyphenyl with a 4-ethoxyphenyl group. This minor substitution increases molecular weight (419.41 vs. ~403.35 for the target compound) and alters hydrogen bonding capacity (3 H-bond acceptors vs. 4 in C350-0829) . Such changes may influence solubility and target engagement in anti-infective applications.

Optical and Thermal Properties

Compounds like F6 (4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) and F7 (4-(4-fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline) demonstrate how substituents affect physical properties. The target compound’s 6,8-difluoro and 3-methoxyphenyl groups likely enhance thermal stability compared to F6’s methyl and F7’s isopropyl groups, while fluorine atoms improve photostability .

Activité Biologique

6,8-Difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C23H14F3N3O
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 901005-15-0

Antitumor Activity

Research indicates that pyrazoloquinolines, including the compound , exhibit significant antitumor properties. A study highlighted the ability of pyrazole derivatives to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers including melanoma and non-small cell lung cancer . The compound's structure allows it to interact with these targets effectively.

Table 1: Summary of Antitumor Activity

CompoundTargetIC50 (nM)Reference
6,8-Difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolineBRAF(V600E)TBD
Other Pyrazole DerivativesEGFRTBD

Anti-inflammatory Effects

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases .

Antibacterial and Antifungal Properties

The compound also shows promise as an antibacterial agent. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains. In vitro studies have demonstrated that specific modifications in the pyrazole structure can enhance antibacterial efficacy . Additionally, antifungal activity against common phytopathogenic fungi has been observed, indicating a broad spectrum of antimicrobial activity .

Table 2: Summary of Antimicrobial Activity

Activity TypeOrganism/TargetObserved EffectReference
AntibacterialVarious strainsSignificant inhibition
AntifungalPhytopathogenic fungiEffective against multiple species

The mechanisms underlying the biological activities of 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involve:

  • Inhibition of Kinases : The compound inhibits key kinases involved in cancer progression.
  • Modulation of Apoptosis : It promotes apoptosis in cancer cells through various signaling pathways.
  • Reduction of Inflammatory Mediators : By inhibiting COX enzymes and cytokine production, it mitigates inflammation.

Case Studies

A notable case study involved the application of pyrazole derivatives in combination with doxorubicin for breast cancer treatment. The results indicated a synergistic effect that enhanced cytotoxicity in resistant breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that the incorporation of pyrazoles could improve therapeutic outcomes in challenging cancer types .

Q & A

Q. What are the common synthetic routes for preparing 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?

The compound is typically synthesized via cyclocondensation of substituted quinoline precursors with arylhydrazines. A key starting material is 2,4-dichloroquinoline-3-carbonitrile, which undergoes sequential nucleophilic substitutions with fluorinated and methoxyphenyl groups. Metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may introduce aryl/heteroaryl substituents . For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions using KF in polar aprotic solvents are employed .

Q. How can researchers confirm the structural identity of this compound?

Characterization relies on multimethod analytical validation:

  • NMR : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR identify substituent positions and electronic environments. For example, fluorine atoms at C6/C8 cause distinct splitting patterns in 1H^{1}\text{H} NMR (e.g., δ 8.18 ppm, JHF=5.4J_{HF} = 5.4 Hz in analogous compounds) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+^+ calculated vs. observed) .
  • IR : Stretching frequencies (e.g., 1588–1529 cm1^{-1} for C=N/C=C) validate heterocyclic core integrity .

Advanced Research Questions

Q. How do the 6,8-difluoro substituents influence electronic properties and reactivity?

Fluorine’s electron-withdrawing effect reduces π-electron density in the quinoline core, enhancing electrophilic substitution resistance while increasing hydrogen-bonding potential for biological interactions. Computational studies (DFT) show that 6,8-difluoro substitution lowers the LUMO energy by ~0.8 eV compared to non-fluorinated analogs, improving charge-transfer interactions . Experimentally, fluorination at these positions reduces aggregation in polar solvents, as evidenced by fluorescence quenching assays .

Q. What strategies resolve contradictions in 1H^{1}\text{H}1H NMR splitting patterns during structural elucidation?

Discrepancies often arise from dynamic rotational isomerism or fluorine-proton coupling. Solutions include:

  • Variable-temperature NMR to identify rotamers (e.g., methoxyphenyl groups may exhibit restricted rotation).
  • 2D NMR (COSY, NOESY) to map coupling networks and spatial proximity of substituents .
  • Comparative analysis with structurally defined analogs (e.g., 6-fluoro-3-methyl-4-aryl derivatives) to assign ambiguous peaks .

Q. How can the cyclization step in pyrazoloquinoline synthesis be optimized for higher yields?

Cyclization efficiency depends on:

  • Catalyst choice : Pd(OAc)2_2/XPhos improves regioselectivity in heteroannulation .
  • Solvent effects : DMF or DMSO at 120–140°C enhances intramolecular cyclization kinetics .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >80% yield .

Q. What role does the 3-methoxyphenyl group play in crystallization and solubility?

The methoxy group enhances solubility in DMSO (up to 50 mM) by increasing polarity, while its planar geometry promotes π-stacking during crystallization. Single-crystal X-ray diffraction of analogs reveals that methoxy-O forms weak hydrogen bonds with adjacent fluorophenyl-H, stabilizing crystal lattices . Adjusting methoxy positioning (para vs. meta) can modulate melting points by 10–15°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between fluorinated and non-fluorinated analogs?

Fluorine’s impact on bioactivity is context-dependent:

  • Lipophilicity : LogP increases by ~0.5 units per fluorine, improving membrane permeability but potentially reducing aqueous solubility.
  • Metabolic stability : Fluorine resists cytochrome P450 oxidation, prolonging half-life in vitro .
  • Target binding : Use isothermal titration calorimetry (ITC) to compare binding affinities. For example, 6,8-difluoro derivatives may show 3–5x higher KdK_d values against kinase targets due to enhanced electrostatic interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.